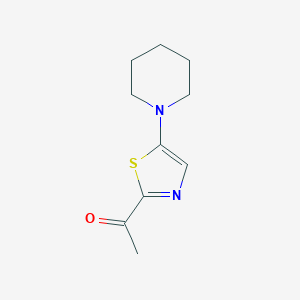
1-(5-Piperidin-1-yl-thiazol-2-yl)-ethanone
Cat. No. B8362045
M. Wt: 210.30 g/mol
InChI Key: RHZPEPYMBFIDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07276502B2
Procedure details


To a solution of 1-(5-Bromo-thiazol-2-yl)-ethanone (prepared as described above) (250 mg) in dimethylsulfoxide (3 ml) was added piperidine (0.3 ml). The mixture was heated to 50° C. overnight, concentrated to an oil and the residue was purified by flash chromatography (30% ethylacetate/petroleum ether) to afford the sub-titled compound as an yellow solid (170 mg, 68%); 1H NMR (400 Mhz, CDCl3) δ 1.6-1.8 (6H, m), 2.6 (3H, s), 3.25-3.35 (4H, m), 7.05 (1H, s); MS (ES+) 211.1 (M+1).



Name
Yield
68%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([C:7](=[O:9])[CH3:8])=[N:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>CS(C)=O>[N:10]1([C:2]2[S:6][C:5]([C:7](=[O:9])[CH3:8])=[N:4][CH:3]=2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CN=C(S1)C(C)=O
|
|
Name
|
|
|
Quantity
|
0.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography (30% ethylacetate/petroleum ether)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCCC1)C1=CN=C(S1)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 170 mg | |
| YIELD: PERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
